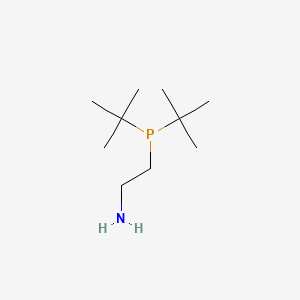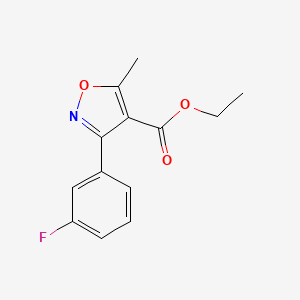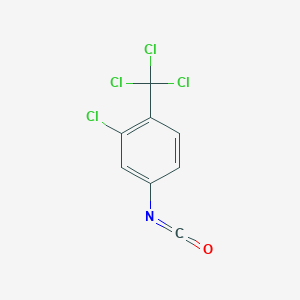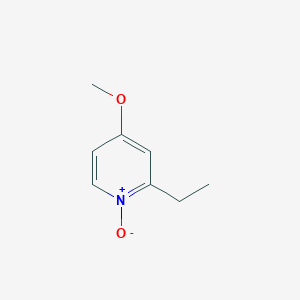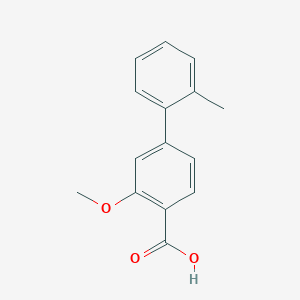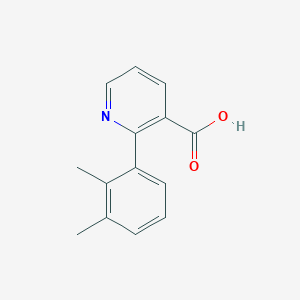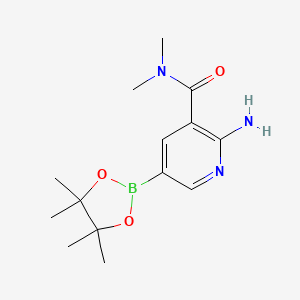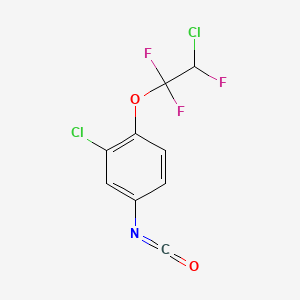![molecular formula C8H4BrF3N2 B6327086 5-Bromo-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1092579-98-0](/img/structure/B6327086.png)
5-Bromo-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
概要
説明
“5-Bromo-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine” is a chemical compound that belongs to the class of organic compounds known as trifluoromethylpyridines . These are organofluorine compounds that contain a pyridine ring substituted with a trifluoromethyl group .
Synthesis Analysis
Trifluoromethylpyridines, including “this compound”, are synthesized using various methods. One common method involves the use of a palladium-catalyzed α-arylation of a Refomatsky reagent . Another method involves regioselective deprotonation with LDA followed by trapping with carbon dioxide .Molecular Structure Analysis
The molecular formula of “this compound” is C6H3BrF3N . The molecular weight is 225.99 . The structure includes a pyridine ring substituted with a bromo group and a trifluoromethyl group .科学的研究の応用
Spectroscopic and Structural Analysis
5-Bromo-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine has been extensively studied for its spectroscopic and structural properties. The compound has been characterized using various spectroscopic techniques, including Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR). Additionally, its geometric structure has been optimized using density functional theory (DFT), and its vibrational frequencies and chemical shift values have been calculated. The compound also exhibits interesting non-linear optical (NLO) properties, and its interaction energies have been derived from Natural Bond Orbital (NBO) analysis. Notably, its interaction with pBR322 plasmid DNA and its antimicrobial activities have been explored, showcasing its potential in biomedical applications (Vural & Kara, 2017).
Synthetic Pathways
Researchers have developed novel synthetic routes to construct heterocycles containing the this compound framework. For example, Fischer indole cyclization has been utilized to synthesize hard-to-reach heterocycles, including the valuable 5-bromo-7-azaindole scaffold, starting from readily available materials. This highlights the compound's versatility and significance in synthetic organic chemistry (Alekseyev et al., 2015).
Medicinal Chemistry and Biological Properties
This compound serves as a precursor or a key intermediate in the synthesis of a variety of bioactive molecules. It has been used to construct complex molecular structures with potential biological and medicinal properties. The compound's utility in medicinal chemistry is evident from its involvement in the synthesis of novel anticancer agents, demonstrating its significance in drug discovery and development processes (Khlebnikov et al., 2018).
Safety and Hazards
将来の方向性
Trifluoromethylpyridines, including “5-Bromo-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine”, have found applications in the agrochemical and pharmaceutical industries. They are used in the protection of crops from pests and in the development of pharmaceutical and veterinary products . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .
作用機序
Target of Action
It’s known that similar compounds target the respiratory system .
Mode of Action
It’s known to be used as a substrate in a palladium-catalyzed α-arylation of a refomatsky reagent .
Biochemical Pathways
It’s known that similar compounds are used in the suzuki–miyaura coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Pharmacokinetics
It’s known that similar compounds have acute oral toxicity and may cause skin corrosion/irritation and serious eye damage/eye irritation .
Result of Action
It’s known that similar compounds have superior pest control properties when compared to traditional phenyl-containing insecticides .
生化学分析
Biochemical Properties
The unique physicochemical properties of the fluorine atom and the pyridine moiety are thought to contribute to these interactions .
Cellular Effects
They can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
They can interact with biomolecules, inhibit or activate enzymes, and cause changes in gene expression .
特性
IUPAC Name |
5-bromo-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3N2/c9-5-3-14-7-4(1-2-13-7)6(5)8(10,11)12/h1-3H,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHITWRBPIJOTEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=C(C(=C21)C(F)(F)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
